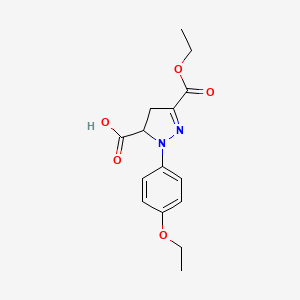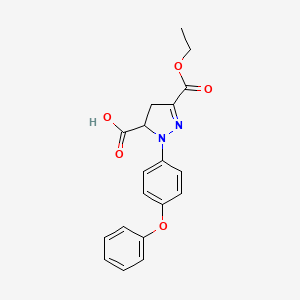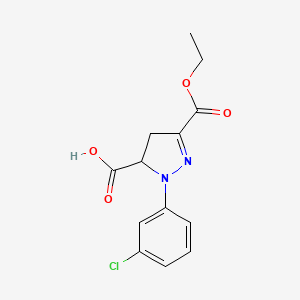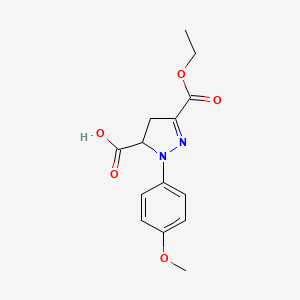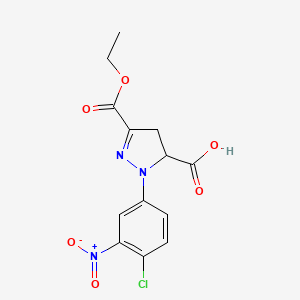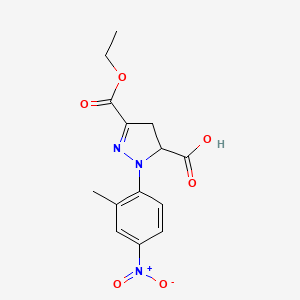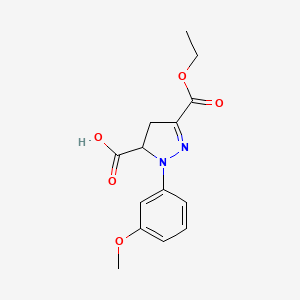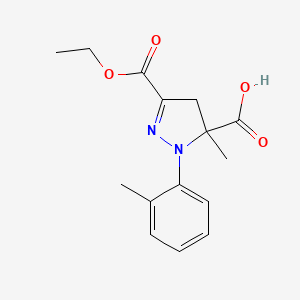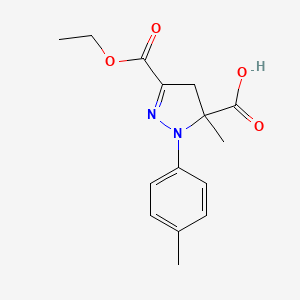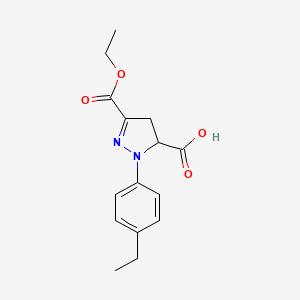
3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, or 3-EPC-DHP-5-COOH, is an important organic compound used in various scientific research applications. This compound has a wide range of functional groups and is a versatile starting material in many synthetic pathways. Its unique properties have made it a valuable tool in the field of organic synthesis and a useful starting material for the development of new compounds.
Aplicaciones Científicas De Investigación
3-EPC-DHP-5-COOH is used in various scientific research applications. It is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, heterocyclic compounds, and other organic compounds. It is also used as a reagent in various organic reactions, such as the synthesis of amines, nitriles, and amides. Furthermore, 3-EPC-DHP-5-COOH is used as a reagent for the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of 3-EPC-DHP-5-COOH is based on its ability to act as a nucleophile in organic reactions. It is capable of forming covalent bonds with a variety of substrates, such as carbonyl compounds, amines, and nitriles. This allows it to act as a nucleophile in a variety of organic reactions, such as nucleophilic substitution, nucleophilic addition, and nucleophilic acylation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EPC-DHP-5-COOH are largely unknown. It is believed to be non-toxic and non-carcinogenic, but further research is needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-EPC-DHP-5-COOH in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, and it can also be used as a reagent in a variety of organic reactions. Furthermore, it is relatively inexpensive and easy to obtain.
The main limitation of 3-EPC-DHP-5-COOH is its instability. It is prone to hydrolysis and oxidation, and must be handled carefully to avoid decomposition.
Direcciones Futuras
Future research on 3-EPC-DHP-5-COOH should focus on its biochemical and physiological effects, as well as its potential applications in medicine and pharmaceuticals. Additionally, further research should be done to improve the stability of the compound and to develop new synthetic pathways for its synthesis. Finally, research should be done to explore potential applications for 3-EPC-DHP-5-COOH in other fields, such as nanotechnology and catalysis.
Métodos De Síntesis
3-EPC-DHP-5-COOH is synthesized through a multi-step process involving the reaction of 4-ethylphenol with ethyl chloroformate, followed by reaction with hydrazine hydrate and finally, reaction with acetic anhydride. The reaction mechanism involves a nucleophilic substitution of the ethyl group of 4-ethylphenol with ethyl chloroformate, followed by a nucleophilic addition of hydrazine hydrate to the ethyl group, and finally, a nucleophilic substitution of the hydrazine group with acetic anhydride.
Propiedades
IUPAC Name |
5-ethoxycarbonyl-2-(4-ethylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-10-5-7-11(8-6-10)17-13(14(18)19)9-12(16-17)15(20)21-4-2/h5-8,13H,3-4,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDUISICQHOYNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(CC(=N2)C(=O)OCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Ethoxycarbonyl)-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345247.png)
